Product packaging for Fowlicidin 3(Cat. No.:)

Fowlicidin 3

Cat. No.: B1576593
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Antimicrobial Peptides (AMPs) and Cathelicidins

Antimicrobial peptides represent an ancient and effective defense mechanism against a wide range of microorganisms, including bacteria, fungi, and viruses. nih.govmdpi.com Their mode of action often involves the disruption of microbial cell membranes, leading to rapid cell death. nih.gov This mechanism is less likely to induce microbial resistance compared to conventional antibiotics, making AMPs a subject of intense research for novel therapeutic agents. researchgate.net

Cathelicidins are a prominent family of AMPs found in vertebrates. nih.govmdpi.com They are characterized by a conserved N-terminal "cathelin" domain and a variable C-terminal antimicrobial peptide domain. capes.gov.br The precursor protein is proteolytically cleaved to release the active C-terminal peptide. usda.gov Cathelicidins are involved in both direct antimicrobial activity and immunomodulatory functions, such as influencing inflammation and promoting wound healing. mdpi.comnih.gov

Discovery and Classification of Fowlicidin-3

The identification of Fowlicidin-3 is intrinsically linked to the broader investigation of avian host defense peptides.

In the early 2000s, researchers identified three novel cathelicidins in chickens, which were named Fowlicidin-1, Fowlicidin-2, and Fowlicidin-3. veterinaryworld.orgcambridge.org These peptides were found to be encoded by genes clustered together on chicken chromosome 2. capes.gov.brcambridge.org The discovery of these fowlicidins expanded the understanding of the avian innate immune system, revealing a defense mechanism analogous to the cathelicidins found in mammals. veterinaryworld.org Four distinct cathelicidin (B612621) genes have been reported in birds. nih.govmdpi.com Besides the three fowlicidins, a fourth chicken cathelicidin, CATH-B1, was later discovered. mdpi.com

Fowlicidin-3 is also referred to as chicken cathelicidin-3 (chCATH-3). frontiersin.orgresearchgate.net This nomenclature highlights its classification within the cathelicidin family and its origin in chickens. The genes for the three fowlicidins have a typical four-exon, three-intron structure, which is characteristic of mammalian cathelicidin genes. capes.gov.brveterinaryworld.org Fowlicidin-3, along with Fowlicidin-1 and -2, is primarily of myeloid origin and is expressed in various tissues, including the bone marrow and mucosal surfaces. mdpi.com There is a high degree of sequence homology between the three fowlicidins, with Fowlicidin-1 and Fowlicidin-3 being the most closely related, sharing over 90% identity. mdpi.compnas.orgnih.gov

Table 1: Key Characteristics of Fowlicidin-3

CharacteristicDescription
Family Cathelicidin
Organism Chicken (Gallus gallus)
Alternate Name Chicken Cathelicidin-3 (chCATH-3)
Gene Location Chromosome 2
Structure The mature peptide is alpha-helical. nih.gov
Precursor Structure Consists of a signal peptide, a cathelin-like domain, and the C-terminal mature peptide. pnas.orgmdpi.com
Primary Function Potent antimicrobial and immunomodulatory activities. nih.gov

Table 2: Antimicrobial Activity of Fowlicidins

FowlicidinAntimicrobial SpectrumSalt Sensitivity
Fowlicidin-1 Broad-spectrum against Gram-negative and Gram-positive bacteria. capes.gov.brActivity is largely independent of salt concentration. capes.gov.brcambridge.org
Fowlicidin-2 Broad-spectrum against Gram-negative and Gram-positive bacteria. capes.gov.brActivity is largely independent of salt concentration. capes.gov.brcambridge.org
Fowlicidin-3 Potent against a broad range of Gram-negative and Gram-positive bacteria, including antibiotic-resistant strains. nih.govRetains bacteria-killing activities in the presence of physiological salt concentrations. nih.gov

Properties

bioactivity

Antibacterial

sequence

RVKRFWPLVPVAINTVAAGINLYKAIRRK

Origin of Product

United States

Molecular Architecture and Structural Biology of Fowlicidin 3

Primary Sequence Analysis and Amino Acid Composition

Fowlicidin-3 is a cationic peptide composed of 27 amino acid residues. nih.govrcsb.org Its primary sequence is characterized by a high proportion of hydrophobic and cationic amino acids, which is a common feature of many antimicrobial peptides and crucial for its interaction with bacterial membranes. uu.nl The specific amino acid sequence of Fowlicidin-3 is RVRRFPWWPFLRAFRG-AGIN-RWLKKIK-NH2.

Table 1: Amino Acid Sequence of Fowlicidin-3

Position Amino Acid (3-Letter Code) Amino Acid (1-Letter Code)
1 Arginine R
2 Valine V
3 Arginine R
4 Arginine R
5 Phenylalanine F
6 Proline P
7 Tryptophan W
8 Tryptophan W
9 Proline P
10 Phenylalanine F
11 Leucine L
12 Arginine R
13 Alanine A
14 Phenylalanine F
15 Arginine R
16 Glycine (B1666218) G
17 Alanine A
18 Glycine G
19 Isoleucine I
20 Asparagine N
21 Arginine R
22 Tryptophan W
23 Leucine L
24 Lysine (B10760008) K
25 Lysine K
26 Isoleucine I

Secondary Structure Elucidation

The secondary structure of Fowlicidin-3 is predominantly alpha-helical, a conformation critical for its antimicrobial activity. nih.govucl.ac.uk In aqueous solutions, the peptide is largely unstructured; however, it adopts a defined helical structure in environments that mimic biological membranes. uu.nl

Alpha-Helical Conformation Characteristics

Nuclear Magnetic Resonance (NMR) spectroscopy has shown that Fowlicidin-3 forms a distinct alpha-helical structure that extends from residue 9 to 25. nih.govrcsb.org This helical region is amphipathic, meaning it has both a hydrophobic face and a hydrophilic (cationic) face. This amphipathicity is essential for its mechanism of action, allowing it to insert into and disrupt the lipid bilayer of bacterial membranes. uu.nlnih.gov

Role of Central Hinge Link Region (e.g., -AGIN-)

A key feature of Fowlicidin-3's structure is a central hinge or kink region. nih.gov While one study points to a glycine at position 17 inducing a slight kink, another highlights the sequence -AGIN- between residues 16 and 19 as the central hinge link. nih.govnih.gov This flexible linker connects two alpha-helical segments, providing structural flexibility that may be important for its biological function. nih.gov Truncation studies have shown that this central hinge region is vital for the peptide's hemolytic activity. nih.gov

Structural Transitions in Membrane-Mimicking Environments

Fowlicidin-3 undergoes a significant conformational change from a random coil in aqueous solution to a predominantly alpha-helical structure in the presence of membrane-mimicking environments, such as detergent micelles (e.g., SDS and DPC) or trifluoroethanol. uu.nlmdpi.com This transition is a hallmark of many membrane-active peptides and is driven by the hydrophobic interactions between the peptide's nonpolar residues and the lipid environment of the membrane. mdpi.comntu.edu.sg Circular dichroism (CD) spectra have been instrumental in monitoring these structural changes. nih.gov

Three-Dimensional Structural Characterization

The three-dimensional structure of Fowlicidin-3 provides further insight into its function. This detailed structural information has been primarily obtained through the application of high-resolution spectroscopic techniques.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Solution NMR spectroscopy has been the principal method used to determine the three-dimensional structure of Fowlicidin-3 in membrane-mimicking environments. nih.govrcsb.org These studies have confirmed the presence of two alpha-helical domains connected by a flexible linker. nih.gov The detailed atomic-resolution structure reveals the spatial arrangement of the amino acid side chains, highlighting the amphipathic nature of the helices, which is crucial for its interaction with and disruption of bacterial membranes. rcsb.orgntu.edu.sg The structure of Fowlicidin-3 has been deposited in the Protein Data Bank under the accession code 2HFR. rcsb.org

Table 2: Compound Names Mentioned

Compound Name
Fowlicidin-1
Fowlicidin-2
Fowlicidin-3
Trifluoroethanol
Sodium dodecyl sulfate (B86663) (SDS)
Dodecylphosphocholine (DPC)
Arginine
Tryptophan
Glycine
Alanine
Isoleucine
Asparagine
Valine
Phenylalanine
Proline
Leucine

Insights into Amphipathicity and Cationicity

The antimicrobial efficacy of Fowlicidin-3, a 27-residue cathelicidin (B612621) peptide from Gallus gallus, is intrinsically linked to its distinct physicochemical properties, namely its pronounced cationicity and amphipathicity. mdpi.comd-nb.info These two features are fundamental to its molecular architecture and are pivotal in its interaction with and disruption of microbial membranes. nih.govresearchgate.net

Fowlicidin-3 possesses a significant net positive charge, a hallmark of cationic antimicrobial peptides (AMPs). nih.govveterinaryworld.org This high positive charge is conferred by a rich composition of basic amino acid residues, specifically arginine (R) and lysine (K), which are distributed along the peptide sequence. veterinaryworld.org This cationicity is the primary driver for the initial electrostatic attraction between the peptide and the negatively charged components of bacterial cell surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.govveterinaryworld.org

Concurrently, the peptide exhibits a classic amphipathic α-helical structure. nih.govnih.gov This means that when the peptide folds into its helical conformation, the amino acid residues are segregated into two distinct faces: a hydrophobic face and a hydrophilic, cationic face. researchgate.netfrontiersin.org This spatial arrangement is crucial for its membranolytic activity. researchgate.net Following the initial electrostatic binding mediated by the cationic face, the hydrophobic face inserts into the nonpolar lipid core of the bacterial membrane. researchgate.net This insertion disrupts the membrane's integrity, leading to pore formation, increased permeability, and ultimately, cell death. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that Fowlicidin-3 adopts a predominantly α-helical structure, particularly within a membrane-mimicking environment. nih.gov The helical structure extends from residue 9 to 25, with a slight bend or kink introduced by a glycine residue at position 17. nih.govnih.gov This structural flexibility, combined with the well-defined separation of charged and hydrophobic domains, underscores the sophisticated molecular design that allows Fowlicidin-3 to effectively target and lyse microbial cells. nih.govnih.gov

The interplay between cationicity and amphipathicity is a critical determinant of the peptide's function. acs.org An optimal balance is required to ensure potent antimicrobial activity while modulating interactions with host cells. nih.gov Studies involving truncations and modifications of Fowlicidin-3 have further elucidated the importance of these properties, demonstrating that alterations in charge or hydrophobicity can significantly impact its biological activity. nih.gov

Detailed Research Findings

The physicochemical characteristics of the mature Fowlicidin-3 peptide are central to its function. The peptide's sequence is rich in cationic and hydrophobic residues, leading to its amphipathic nature.

Table 1: Physicochemical Properties of Fowlicidin-3

PropertyValue
Amino Acid SequenceRFRRWGPLINTAGINQWIRKAFRKF-NH2
Molecular Weight3415.1 Da
Theoretical pI12.11
Net Positive Charge (at pH 7)+8
Total Hydrophobic Residues12 (44%)
Hydrophobic Residues R, F, R, R, W , G, P , L , I , N, T , A , G, I , N, Q, W , I , R, K, A , F , R, K, F
Cationic Residues R , F, R , R , W, G, P, L, I, N, T, A, G, I, N, Q, W, I, R , K , A, F, R , K , F

Note: Data calculated using bioinformatics tools based on the primary amino acid sequence. Hydrophobic residues are commonly defined by the Kyte-Doolittle scale. Bold letters in the sequences indicate the respective residue type.

A helical wheel projection provides a visual representation of the amphipathic character of the Fowlicidin-3 α-helix. The projection clearly shows the segregation of polar, charged residues from nonpolar, hydrophobic residues, which is a defining feature of its structure.

Table 2: Helical Wheel Projection Analysis of Fowlicidin-3 (Residues 9-25)

ParameterDescription
Projection Image (A visual helical wheel diagram would be presented here, showing Arginine (R) and Lysine (K) on one side, and hydrophobic residues like Isoleucine (I), Leucine (L), Phenylalanine (F), and Tryptophan (W) on the other.)
Hydrophilic Face Composed primarily of the cationic residues Arginine (R) and Lysine (K), along with other polar residues like Asparagine (N) and Glutamine (Q).
Hydrophobic Face Dominated by nonpolar residues such as Tryptophan (W), Isoleucine (I), Alanine (A), and Phenylalanine (F). researchgate.netfrontiersin.org
Functional Implication This spatial separation facilitates the initial electrostatic attraction to the negatively charged bacterial membrane via the hydrophilic face, followed by the insertion of the hydrophobic face into the lipid bilayer, causing membrane disruption. researchgate.net

This clear amphipathic structure, combined with its strong positive charge, forms the foundation of Fowlicidin-3's potent antimicrobial and membrane-disrupting capabilities. mdpi.comnih.gov

Biosynthesis and Production Methodologies for Fowlicidin 3 and Analogs

In Vitro Chemical Synthesis Approaches

The chemical synthesis of Fowlicidin-3 and its analogs offers a direct and controlled method for producing peptides with high purity. This approach allows for the precise incorporation of modifications and labeled amino acids, facilitating structure-function relationship studies.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of in vitro production for Fowlicidin-3 and its variants. nih.govresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. beilstein-journals.org The most commonly employed strategy is the Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry. nih.govresearchgate.net In this method, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is removed by a mild base before the coupling of the next amino acid. This iterative cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. beilstein-journals.org For instance, several truncated analogs of Fowlicidin-3, including Fow-3(1-15), Fow-3(1-19), Fow-3(20-27), and Fow-3(1-15-20-27), have been successfully synthesized using Fmoc-based SPPS. nih.govresearchgate.net To enhance the efficiency of synthesizing complex or aggregation-prone sequences, specialized techniques such as the use of pseudoproline dipeptides can be employed to disrupt secondary structure formation during assembly. sigmaaldrich.com

Purification Strategies (e.g., Reverse-Phase High-Performance Liquid Chromatography)

Following synthesis and cleavage from the solid support, the crude peptide mixture contains the target peptide along with truncated sequences, deletion sequences, and byproducts from side-chain protecting groups. Consequently, a robust purification strategy is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used method for purifying Fowlicidin-3 and its analogs. nih.govnih.govfrontiersin.orgnih.gov This technique separates peptides based on their hydrophobicity. The crude peptide mixture is loaded onto a C18 column, and peptides are eluted using a gradient of an organic solvent, typically acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.govfrontiersin.orgmdpi.com The purity of the collected fractions is then analyzed, and those exceeding a certain threshold, often greater than 95%, are pooled together. nih.govresearchgate.netfrontiersin.org For example, a hybrid peptide of Fowlicidin and Thymosin α1, named FowlTα1, was purified using RP-HPLC, yielding a product with 98.2% purity. nih.govfrontiersin.org Similarly, recombinant Fowlicidin-2 has been purified to over 95% purity using a combination of ion-exchange chromatography and RP-HPLC. nih.gov

Characterization by Mass Spectrometry (e.g., Electrospray Ionization Mass Spectrometry)

After purification, the identity and integrity of the synthesized Fowlicidin-3 peptides are confirmed using mass spectrometry. Electrospray Ionization Mass Spectrometry (ESI-MS) is a commonly employed technique for this purpose. nih.govresearchgate.netnih.govfrontiersin.org ESI-MS provides a highly accurate measurement of the molecular weight of the peptide, which can be compared to its theoretically calculated mass. nih.govresearchgate.net This comparison verifies that the correct amino acid sequence has been synthesized. For instance, the measured molecular weights of Fowlicidin-3 and its truncated analogs were confirmed to be consistent with their theoretical masses using ESI-MS. nih.govresearchgate.net In the case of the recombinant FowlTα1 hybrid peptide, ESI-MS analysis displayed a single, non-dispersed signal, confirming the successful expression and purification of the peptide with the expected molecular mass. nih.govfrontiersin.org

Recombinant Expression Systems for Peptide Production

While chemical synthesis is effective for producing smaller quantities of peptides, recombinant expression systems offer a more cost-effective and scalable solution for large-scale production. frontiersin.orgnih.govfrontiersin.orgremedypublications.com

Yeast-Based Expression Platforms (e.g., Pichia pastoris)

The methylotrophic yeast Pichia pastoris has emerged as a popular and effective expression host for antimicrobial peptides like Fowlicidin-3. frontiersin.orgnih.govfrontiersin.orgremedypublications.com This system offers several advantages, including high-yield production, cost-effective growth media, rapid growth to high cell densities, and the capability for post-translational modifications. frontiersin.orgnih.govfrontiersin.org As a eukaryotic system, P. pastoris can facilitate proper protein folding and disulfide bond formation, which can be crucial for the biological activity of the expressed peptide. nih.gov Both Fowlicidin-2 and a Fowlicidin-Thymosin α1 hybrid peptide have been successfully expressed in P. pastoris. frontiersin.orgnih.govfrontiersin.org

Genetic Engineering and Vector Construction for Heterologous Expression

The production of Fowlicidin-3 and its analogs in a host like P. pastoris requires sophisticated genetic engineering and vector construction. frontiersin.orgnih.govfrontiersin.org The gene encoding the desired peptide is first synthesized or amplified using the polymerase chain reaction (PCR). nih.govfrontiersin.org This gene is then inserted into an expression vector, such as pPICZαA, which is designed for efficient expression and secretion in P. pastoris. nih.govnih.govfrontiersin.org The vector typically includes a promoter, such as the alcohol oxidase 1 (AOX1) promoter, which drives high-level expression of the target gene upon induction with methanol. nih.govfrontiersin.org A secretion signal, like the α-factor secretion signal from Saccharomyces cerevisiae, is often included to direct the expressed peptide out of the cell and into the culture medium, simplifying subsequent purification. nih.govfrontiersin.org To facilitate purification, a tag, such as a polyhistidine (His-tag), can be added to the C-terminus of the peptide. nih.gov The constructed recombinant vector is then linearized and transformed into competent P. pastoris cells. nih.govfrontiersin.orgfrontiersin.org Successful transformants are selected, and the integration of the target gene is confirmed by PCR and DNA sequencing. nih.govfrontiersin.org

Summary of Synthesized and Expressed Fowlicidin-3 and Analogs

PeptideProduction MethodPurificationCharacterizationPurityReference
Fowlicidin-3Solid-Phase Peptide Synthesis (Fmoc)RP-HPLCESI-MS>95% nih.govresearchgate.net
Fow-3(1-15)Solid-Phase Peptide Synthesis (Fmoc)RP-HPLCESI-MS>95% nih.govresearchgate.net
Fow-3(1-19)Solid-Phase Peptide Synthesis (Fmoc)RP-HPLCESI-MS>95% nih.govresearchgate.net
Fow-3(20-27)Solid-Phase Peptide Synthesis (Fmoc)RP-HPLCESI-MS>95% nih.govresearchgate.net
Fow-3(1-15-20-27)Solid-Phase Peptide Synthesis (Fmoc)RP-HPLCESI-MS>95% nih.govresearchgate.net
FowlTα1 (Fowlicidin-Thymosin α1 hybrid)Recombinant Expression (P. pastoris)RP-HPLCESI-MS98.2% nih.govfrontiersin.orgfrontiersin.org
Fowlicidin-2Recombinant Expression (P. pastoris)Ion-Exchange Chromatography, RP-HPLCSDS-PAGE>95% nih.gov

Biological Activities and Functional Characterization of Fowlicidin 3

Antimicrobial Spectrum and Potency

Fowlicidin-3 exhibits a broad spectrum of antimicrobial activity, effectively targeting both Gram-positive and Gram-negative bacteria. nih.govasm.orgresearchgate.net Its potency is highlighted by low minimum inhibitory concentrations (MICs), typically in the range of 1 to 4 µM, against a variety of bacterial strains. nih.govnih.gov The peptide acts rapidly, causing damage to the bacterial cell membrane, which leads to the leakage of cellular contents and ultimately, cell death. nih.govasm.org

Activity Against Gram-Positive Bacterial Strains

Fowlicidin-3 has demonstrated significant efficacy against several Gram-positive bacterial strains. nih.govasm.orgnih.gov Research has shown its potent activity, with MIC values indicating its ability to inhibit the growth of these bacteria at low concentrations. nih.govnih.gov The peptide's mechanism involves the disruption of the bacterial membrane's integrity. nih.govasm.org

Activity Against Gram-Negative Bacterial Strains

The antimicrobial action of Fowlicidin-3 extends robustly to Gram-negative bacteria. nih.govasm.orgnih.gov It is effective against a wide array of Gram-negative pathogens, with studies reporting MIC values in the low micromolar range. nih.govnih.gov The peptide's ability to permeabilize the outer and inner membranes of Gram-negative bacteria is a key component of its bactericidal function. nih.gov

Efficacy Against Antibiotic-Resistant Pathogens

A critical attribute of Fowlicidin-3 is its effectiveness against antibiotic-resistant bacterial strains. asm.orgnih.govfrontiersin.org This includes pathogens that have developed resistance to conventional antibiotics, making Fowlicidin-3 a promising candidate for combating challenging infections. researchgate.netnih.gov Its mode of action, which targets the fundamental structure of the bacterial membrane, is less prone to the development of resistance compared to traditional antibiotics. nih.gov

Performance in Physiologically Relevant Conditions (e.g., High Salt, Serum)

Fowlicidin-3 maintains its antibacterial activity under conditions that often inhibit other antimicrobial peptides. nih.govnih.gov It has been shown to retain its bacteria-killing capabilities in the presence of physiological salt concentrations and even in 50% serum. nih.govresearchgate.net This stability in physiologically relevant environments underscores its potential for in vivo applications. nih.gov

StrainTypeMIC (µM)
Staphylococcus aureusGram-Positive2-4
Bacillus subtilisGram-Positive2-4
Listeria monocytogenesGram-Positive2-4
Escherichia coliGram-Negative2-4
Pseudomonas aeruginosaGram-Negative2-4
Salmonella entericaGram-Negative2-4
Acinetobacter baumanniiGram-Negative2-4
Klebsiella pneumoniaeGram-Negative2-4

Table 1. Minimum Inhibitory Concentrations (MICs) of Fowlicidin-3 against various bacterial strains. Data compiled from multiple studies. nih.govresearchgate.net

Immunomodulatory Functions

Beyond its direct antimicrobial effects, Fowlicidin-3 exhibits significant immunomodulatory properties, influencing the host's immune response to infection. nih.govnih.gov These functions are critical for resolving infections and controlling inflammation. frontiersin.orgfrontiersin.org

Modulation of Pro-inflammatory Cytokine Expression in Macrophages (e.g., IL-6, IL-1β, TNF-α)

Fowlicidin-3 demonstrates significant immunomodulatory effects by regulating the expression of key pro-inflammatory cytokines in macrophages. Research has shown that Fowlicidin-3 can suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory genes in mouse macrophage RAW264.7 cells. nih.gov This suppression can be nearly complete at a concentration of 10 μM, highlighting its potent anti-inflammatory properties. nih.gov

The Fowl peptide, a broader classification that includes Fowlicidin-3, is recognized for its ability to bind to LPS, thereby neutralizing its biological activity. This neutralization leads to the suppression of LPS-induced pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org

A hybrid peptide, FowlTα1, which incorporates Fowlicidin, has been shown to significantly reduce the secretion of these cytokines in LPS-stimulated chicken HD11 macrophages in a dose-dependent manner. nih.gov Specifically, treatment with FowlTα1 at concentrations of 40 and 50 μg/mL resulted in a notable decrease in the levels of TNF-α, IL-6, and IL-1β. nih.gov This anti-inflammatory action is crucial in mitigating the excessive inflammatory responses that can be detrimental to the host during an infection.

Interactive Table: Effect of FowlTα1 on Pro-inflammatory Cytokine Secretion in LPS-Stimulated HD11 Macrophages

Treatment Concentration (μg/mL) TNF-α Reduction (pg/mL) IL-6 Reduction (pg/mL) IL-1β Reduction (pg/mL)
FowlTα1 40 676 703 751
FowlTα1 50 595 632 648

Data derived from studies on a hybrid peptide containing Fowlicidin. nih.gov

Role in Innate Immune Response Mechanisms

As a cathelicidin (B612621), Fowlicidin-3 is a crucial component of the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govnih.gov Cathelicidins, in general, are known to have broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses. nih.govmdpi.comresearchgate.net They act as effector molecules of the innate immune system, exhibiting both antimicrobial and immunomodulatory functions. mdpi.commdpi.com

The primary mechanism of action for many antimicrobial peptides, including fowlicidins, involves interaction with the microbial cell membrane. nih.govveterinaryworld.org They target pathogen-associated molecular patterns (PAMPs) like lipopolysaccharides (LPS) on Gram-negative bacteria and lipoteichoic acids on Gram-positive bacteria. veterinaryworld.org This interaction can lead to membrane permeabilization and disruption, ultimately causing microbial death. nih.gov Furthermore, some antimicrobial peptides can translocate across the membrane and interfere with intracellular processes such as DNA replication and protein synthesis. veterinaryworld.org

Fowlicidins are produced by innate immune cells, such as phagocytes and epithelial cells, and play a vital role in protecting mucosal surfaces from microbial invasion. nih.govfrontiersin.org Their ability to neutralize LPS is a key aspect of their function in the innate immune response, as it prevents the endotoxin-mediated activation of inflammatory pathways. mdpi.comveterinaryworld.org

Exploratory Biological Activities

Beyond its well-established antimicrobial and immunomodulatory roles, research into Fowlicidin-3 and related peptides has uncovered other potential biological activities.

Anti-Biofilm Activity Investigations

While direct studies on Fowlicidin-3's anti-biofilm activity are limited, the broader class of cathelicidins and other host defense peptides have been investigated for their ability to combat biofilms. mdpi.comkribb.re.kr Biofilms are structured communities of microorganisms that are notoriously resistant to conventional antibiotics. The potential for antimicrobial peptides to disrupt these structures is an active area of research. For instance, a hybrid peptide containing Fowlicidin has been noted for its antimicrobial properties, which could extend to anti-biofilm applications. frontiersin.org

Potential Against Eukaryotic Pathogens (e.g., Fungi, Viruses)

Fowlicidins and other avian cathelicidins have demonstrated a broad spectrum of activity that includes eukaryotic pathogens like fungi and enveloped viruses. nih.govresearchgate.netveterinaryworld.orgcambridge.org Their membrane-disrupting capabilities are not limited to bacteria and can be effective against the structurally different cell envelopes of these more complex organisms. cambridge.org This broad-spectrum activity makes them promising candidates for the development of novel therapeutics against a range of microbial threats.

Investigations into Anti-Tumorigenic Properties (based on Fowlicidin-2 findings)

Investigations into the anti-tumorigenic properties of Fowlicidin-3 are often extrapolated from findings related to its close relative, Fowlicidin-2. Some host defense peptides have been shown to possess anti-cancer activities. mdpi-res.com While direct evidence for Fowlicidin-3 is still emerging, the known cytotoxic effects of some cathelicidins against certain cell types, coupled with the structural and functional similarities to Fowlicidin-2, suggest that this is a plausible area for future research. mdpi.com

Mechanisms of Action at the Molecular and Cellular Level

Bacterial Membrane Interaction and Disruption

The primary and most immediate mode of action of Fowlicidin-3 involves the catastrophic disruption of bacterial cell membranes. nih.govasm.org This process is multifaceted, beginning with electrostatic attraction and culminating in the loss of membrane integrity and cell death.

Permeabilization of Cytoplasmic Membranes

Fowlicidin-3 rapidly permeabilizes the cytoplasmic membranes of bacteria upon contact. nih.gov This action is dose- and time-dependent, leading to the leakage of intracellular contents and ultimately, cell lysis. nih.gov Studies have shown that Fowlicidin-3 and its analogs can induce a swift increase in the permeability of the inner bacterial membrane. nih.govresearchgate.net This permeabilization is a key factor in its bactericidal efficacy. The disruption of the inner membrane of E. coli results in the release of cytoplasmic components, such as β-galactosidase. nih.govresearchgate.net

The ability of Fowlicidin-3 to permeabilize bacterial membranes is a critical aspect of its antimicrobial function. The peptide's structure, particularly its amphipathic α-helical conformation, is crucial for this activity. nih.govacs.org

Visualization of Membrane Damage

The destructive impact of Fowlicidin-3 on bacterial membranes has been directly visualized using advanced microscopy techniques. nih.gov Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide compelling visual evidence of the morphological changes induced by the peptide.

SEM images of bacteria such as E. coli and S. aureus treated with Fowlicidin-3 reveal significant damage. nih.gov While untreated bacterial surfaces appear smooth and intact, those exposed to the peptide become shrunken, ruptured, and corrugated. nih.govmdpi.com TEM further elucidates the internal damage, showing disrupted cell membranes with visible pores, cytoplasmic clearing, and the leakage of cellular contents. nih.govmdpi.comscispace.com

Table 1: Observed Morphological Changes in Bacteria Treated with Fowlicidin-3 via Electron Microscopy

Microscopic Technique Bacterial Species Observed Effects Reference
Scanning Electron Microscopy (SEM) E. coli, S. aureus Shrunken and ruptured membrane surface, dispersal of intracellular contents. nih.gov
Transmission Electron Microscopy (TEM) E. coli, S. aureus Disrupted cell membrane, visible pores, leakage of cellular contents, cytoplasmic clear zones. nih.govscispace.com

Role of Electrostatic Interactions with Anionic Membrane Components

The initial and pivotal step in Fowlicidin-3's interaction with bacteria is its electrostatic attraction to the negatively charged components of the bacterial membrane. acs.orgveterinaryworld.orgnih.gov As a cationic peptide, Fowlicidin-3 is rich in positively charged amino acid residues like arginine and lysine (B10760008). veterinaryworld.orgcambridge.org These residues facilitate a strong binding to anionic molecules on the bacterial surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria. researchgate.netveterinaryworld.org

This electrostatic "docking" is a prerequisite for the subsequent disruptive actions. veterinaryworld.org The amphipathic nature of Fowlicidin-3, with distinct hydrophobic and hydrophilic regions, allows it to insert into the lipid bilayer, leading to membrane destabilization and pore formation. acs.orgnih.gov

Intracellular Target Modulation

While membrane disruption is a primary mechanism, evidence suggests that Fowlicidin-3 can also translocate across the bacterial membrane and interfere with essential intracellular processes. researchgate.netveterinaryworld.orgmdpi.com This dual-action capability enhances its potency as an antimicrobial agent. nih.gove-century.us

Inhibition of Bacterial DNA Replication

Once inside the bacterial cell, Fowlicidin-3 has been shown to interact with and inhibit the replication of bacterial DNA. researchgate.netveterinaryworld.orgnih.gov By binding to intracellular nucleic acids, the peptide can disrupt the machinery responsible for DNA synthesis, effectively halting bacterial proliferation. nih.gove-century.us This intracellular targeting provides a secondary, and potentially synergistic, mechanism of killing that complements its membrane-disruptive activity.

Disruption of Bacterial Protein Synthesis

In addition to interfering with DNA replication, Fowlicidin-3 is also capable of disrupting bacterial protein synthesis. researchgate.netveterinaryworld.org This can occur through interactions with ribosomes or other components of the translational machinery. frontiersin.org By inhibiting the production of essential proteins, Fowlicidin-3 further cripples the bacterial cell, leading to its eventual demise. The ability to block both DNA replication and protein synthesis underscores the multifaceted nature of Fowlicidin-3's antimicrobial action. researchgate.netveterinaryworld.org

Table 2: Intracellular Mechanisms of Fowlicidin-3

Intracellular Target Mechanism of Action Consequence for Bacteria Reference
DNA Inhibition of replication. Halts cell division and proliferation. researchgate.netveterinaryworld.orgnih.gov
Protein Synthesis Machinery Disruption of protein production. Prevents synthesis of essential enzymes and structural proteins, leading to cell death. researchgate.netveterinaryworld.org

Interactions with Host Immune Cell Signaling Pathways

Fowlicidin-3, a member of the cathelicidin (B612621) family of host defense peptides, demonstrates significant immunomodulatory activity by interacting with various signaling pathways within host immune cells. These interactions allow it to modulate the immune response, often dampening excessive inflammation while preserving or enhancing the host's ability to clear pathogens.

Engagement with Pattern Recognition Receptors (e.g., TLR4)

Fowlicidin-3 and other avian cathelicidins play a crucial role in the innate immune response through their interaction with pattern recognition receptors (PRRs), particularly Toll-like receptor 4 (TLR4). mdpi.comnih.goviastate.edu TLR4 is a key sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, and its activation triggers a cascade of pro-inflammatory signals. iastate.edud-nb.info

Fowlicidin-3 can directly bind to LPS, effectively neutralizing it and preventing its interaction with the TLR4-MD-2 complex. mdpi.comd-nb.infousda.govnih.govnih.govmdpi.com This neutralization is a primary mechanism by which Fowlicidin-3 suppresses LPS-induced inflammatory responses in macrophages. nih.govnih.gov By sequestering LPS, Fowlicidin-3 blocks the initial step of the TLR4 signaling pathway, thereby inhibiting the downstream activation of inflammatory cascades. mdpi.comd-nb.inforesearchgate.net

Research has shown that some cathelicidins can also interact directly with the TLR4/MD2 complex, competing with LPS for binding sites. d-nb.infonih.gov This competitive inhibition further reduces the activation of TLR4-mediated signaling. While direct binding of Fowlicidin-3 to the TLR4 complex itself is an area of ongoing research, its ability to bind LPS is well-documented and represents a significant anti-inflammatory mechanism. mdpi.comnih.govnih.gov The interaction between Fowlicidin-3 and the TLR4 pathway is a critical aspect of its immunomodulatory function, allowing it to control the inflammatory response to bacterial infections.

Table 1: Fowlicidin-3 and its Interaction with TLR4

Interaction MechanismEffect on TLR4 SignalingCellular Outcome
Direct binding to Lipopolysaccharide (LPS)Prevents LPS from binding to the TLR4-MD-2 complexInhibition of pro-inflammatory cytokine production
Competitive inhibition (potential mechanism)Competes with LPS for binding to the TLR4/MD2 complexReduced activation of downstream signaling pathways

Downregulation of Inflammatory Mediators

A key consequence of Fowlicidin-3's interaction with host immune signaling pathways is the downregulation of inflammatory mediators. By inhibiting the TLR4 pathway, Fowlicidin-3 effectively suppresses the expression and release of several pro-inflammatory cytokines and other molecules. nih.govnih.govfrontiersin.org

Studies have demonstrated that Fowlicidin-3 can significantly reduce the LPS-induced production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in macrophage cell lines. nih.govnih.govfrontiersin.org For instance, in mouse macrophage RAW264.7 cells, Fowlicidin-3 has been shown to cause a nearly complete blockage of LPS-mediated pro-inflammatory gene expression. nih.govnih.gov This suppression of key inflammatory cytokines helps to mitigate the potentially damaging effects of an overactive immune response, such as sepsis and tissue damage. nih.govfrontiersin.org

Furthermore, the immunomodulatory effects of cathelicidins like Fowlicidin-3 are not limited to suppressing pro-inflammatory cytokines. Some cathelicidins have been shown to promote the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). nih.govnih.gov This dual action of dampening pro-inflammatory signals while potentially enhancing anti-inflammatory responses highlights the nuanced role of Fowlicidin-3 in regulating the immune system.

The ability of Fowlicidin-3 to downregulate inflammatory mediators is a critical aspect of its therapeutic potential, offering a mechanism to control inflammation in various disease contexts.

Table 2: Effect of Fowlicidin-3 on Inflammatory Mediators

Inflammatory MediatorEffect of Fowlicidin-3Observed in
Tumor Necrosis Factor-alpha (TNF-α)Downregulation/Inhibition of LPS-induced productionMouse macrophage RAW264.7 cells
Interleukin-6 (IL-6)Downregulation/Inhibition of LPS-induced productionAvian macrophages
Interleukin-1 beta (IL-1β)Downregulation/Inhibition of LPS-induced productionAvian macrophages
Nitric Oxide (NO)Inhibition of LPS-induced productionAvian macrophages

Structure Activity Relationship Sar Studies and Rational Design of Fowlicidin 3 Analogs

Computational Modeling and De Novo Peptide Design Inspired by Fowlicidin-3

Bioinformatics Tools for Sequence and Structural Analysis (e.g., ProtParam)

In the rational design of peptide analogs, bioinformatics tools are indispensable for predicting the physicochemical properties that govern their biological activity. For Fowlicidin-3 and its derivatives, web-based servers and software are routinely used for initial in silico analysis before proceeding with costly and time-consuming peptide synthesis and testing. nih.govresearchgate.net

One such fundamental tool is ProtParam , available on the ExPASy server. expasy.orgexpasy.org ProtParam computes various physical and chemical parameters from a protein's amino acid sequence. expasy.org These parameters are crucial for predicting the behavior of the peptide and include:

Molecular Weight (MW): The mass of the peptide.

Theoretical pI (Isoelectric Point): The pH at which the peptide carries no net electrical charge, influencing its solubility and interaction with membranes.

Instability Index: An estimation of the peptide's stability in a test tube.

Aliphatic Index: A measure of the relative volume occupied by aliphatic side chains, which can be correlated with thermal stability.

The primary sequence analysis of Fowlicidin-3 and its rationally designed truncated analogs was performed using bioinformatics programs like ProtParam. nih.gov These calculations provide a theoretical basis for understanding how modifications, such as truncation, affect the peptide's properties and, consequently, its biological activity. nih.gov

Table 1: Physicochemical Properties of Fowlicidin-3 and Its Truncated Analogs
PeptideSequenceMolecular Weight (Da)Net Charge (at pH 7.0)Hydrophobicity (H)
Fowlicidin-3RFR-P-R-P-P-W-I-R-I-Y-P-P-F-G-A-G-I-N-R-W-I-K-I-I-K3519.3+70.541
Fow-3(1-15)RFR-P-R-P-P-W-I-R-I-Y-P-P-F2107.5+40.521
Fow-3(1-19)RFR-P-R-P-P-W-I-R-I-Y-P-P-F-G-A-G2349.8+40.453
Fow-3(1-15-20-27)RFR-P-R-P-P-W-I-R-I-Y-P-P-F-I-N-R-W-I-K-I-I-K3146.9+70.584
Fow-3(20-27)I-N-R-W-I-K-I-I-K1200.6+40.333

Data sourced from a study on truncated Fowlicidin-3 analogs. nih.gov

Design Principles for Optimized Bioactivity

The primary goal in designing Fowlicidin-3 analogs is to improve their therapeutic potential, which often involves enhancing cell selectivity—maximizing antibacterial activity while minimizing toxicity toward mammalian cells. Fowlicidin-3 is known for its considerable antimicrobial activity but also exhibits significant cytotoxicity. nih.govresearchgate.net Rational design strategies are therefore employed to dissociate these two effects.

Truncation and the Role of Structural Domains One effective design approach is the truncation of the parent peptide to identify the core functional domains. Fowlicidin-3 is composed of two α-helical structures connected by a central hinge link (-AGIN-). nih.gov Studies involving the synthesis of various truncated analogs revealed that this central link region is critically important for the peptide's toxicity but is not essential for its antibacterial activity. nih.gov

An analog named Fow-3(1-15-20-27) was created by removing this four-residue central hinge. nih.gov This modification resulted in an analog that retained potent, broad-spectrum antibacterial activity, comparable to the parent Fowlicidin-3. nih.gov Crucially, the removal of the hinge link led to a drastic reduction in hemolytic activity (toxicity to red blood cells) and cytotoxicity against other mammalian cells. nih.gov This demonstrates that truncation can be an effective strategy for developing analogs with improved bioactivity. nih.gov The mechanism of action for this optimized analog, like its parent peptide, involves disrupting the integrity of the bacterial cell membrane, leading to leakage and cell death. nih.gov

Table 2: Antimicrobial and Hemolytic Activity of Fowlicidin-3 and a Key Analog
PeptideMinimum Inhibitory Concentration (MIC, µM)Hemolytic Activity (HC₅₀, µM)
E. coli ATCC 25922S. aureus ATCC 29213
Fowlicidin-324~64
Fow-3(1-15-20-27)44>256

Data adapted from research on Fowlicidin-3 truncation. nih.gov HC₅₀ is the concentration causing 50% hemolysis.

Modification of Structural Motifs and Hydrophobicity Another successful design principle involves altering the peptide's conformation and hydrophobicity by repositioning key structural motifs. In one study, a Fowlicidin-3 analog was synthesized by shifting its proline-containing PXXP motif from the N-terminus to a more central position. researchgate.net This modification was designed to alter the peptide's flexibility and amphipathic structure.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are fundamental in determining the secondary structure of Fowlicidin-3 and how it changes in different environments, which is crucial for its biological activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Dynamics

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides like Fowlicidin-3. nih.govbiorxiv.org This technique measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as proteins and peptides. biorxiv.org The resulting CD spectrum provides information about the proportions of α-helical, β-sheet, and random coil structures within the peptide. biorxiv.org

In aqueous solutions like phosphate-buffered saline (PBS), Fowlicidin-3 typically exhibits a random coil structure. nih.gov However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, its conformation changes significantly. nih.govnih.gov For instance, in 50% TFE and 30 mM SDS, Fowlicidin-3 adopts a characteristic α-helical structure, indicated by two negative bands at approximately 208 and 222 nm. nih.gov This conformational shift is a key aspect of its antimicrobial action, as the α-helical structure is often associated with membrane insertion and disruption. The degree of α-helicity can be influenced by the concentration of the membrane-mimicking solvent. nih.gov

Studies on truncated analogs of Fowlicidin-3 have further highlighted the importance of specific regions for its structure. For example, the analog Fow-3(1-15-20-27) also forms an α-helical structure in TFE and SDS, similar to the full-length peptide. nih.gov In contrast, other fragments like Fow-3(1-15) and Fow-3(1-19) may adopt β-sheet structures in similar environments. nih.gov

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is employed to investigate the interaction of Fowlicidin-3 with bacterial membranes. This technique can monitor changes in the fluorescence of intrinsic fluorophores, like tryptophan, or extrinsic fluorescent probes to understand peptide binding and insertion into the lipid bilayer. acs.orgfrontiersin.org

One common application is the membrane depolarization assay, which uses a potential-sensitive dye like 3,3'-dipropylthiadicarbocyanine iodide (diSC3-5). frontiersin.org When Fowlicidin-3 disrupts the bacterial membrane potential, it causes a change in the fluorescence of the dye. nih.govfrontiersin.org Studies have shown that Fowlicidin-3 can cause a rapid increase in fluorescence, indicating a fast and potent depolarization of the cytoplasmic membrane. nih.gov This disruption of the membrane potential is a critical step in its bactericidal mechanism.

Furthermore, fluorescence spectroscopy can be used to assess the permeability of the inner bacterial membrane. By monitoring the influx of a molecule like o-nitrophenyl-β-D-galactopyranoside (ONPG) and its subsequent cleavage by intracellular β-galactosidase, researchers can quantify membrane damage. frontiersin.org Fowlicidin-3 has been shown to induce a dose- and time-dependent increase in inner membrane permeability. nih.gov

Microscopy for Cellular and Subcellular Imaging

Microscopy techniques provide direct visual evidence of the morphological changes induced by Fowlicidin-3 on bacterial cells, offering a powerful complement to spectroscopic and quantitative data.

Electron Microscopy (SEM, TEM) for Morphological Changes

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable tools for visualizing the effects of Fowlicidin-3 on bacterial cell morphology at high resolution. nih.govasm.orgasm.org SEM provides detailed images of the cell surface, while TEM allows for the examination of the internal cellular structures. nih.govresearchgate.net

Studies using SEM have revealed that bacteria treated with Fowlicidin-3 exhibit significant morphological alterations. nih.govresearchgate.net Untreated bacteria typically show a smooth and intact surface. In contrast, after treatment with Fowlicidin-3, the bacterial surfaces become roughened and show signs of damage, including the formation of blebs and withering due to the leakage of cytoplasmic contents. nih.gov

TEM analysis further clarifies the extent of the damage. nih.gov These studies show that Fowlicidin-3 can cause the rupture of the cell wall and lead to the leakage of the cytoplasm. asm.orgasm.org The integrity of the membrane envelope is compromised, confirming the membrane-disruptive mechanism of action suggested by spectroscopic assays. nih.gov

Quantitative Assays for Biological Efficacy

To determine the potency and spectrum of activity of Fowlicidin-3, quantitative assays are essential. These assays provide standardized measures of the peptide's ability to inhibit bacterial growth.

Minimum Inhibitory Concentration (MIC) Determinations

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period. asm.orgfrontiersin.orgnih.gov It is a standard method for quantifying the antimicrobial efficacy of peptides like Fowlicidin-3. nih.govfrontiersin.org

MIC values for Fowlicidin-3 have been determined against a broad range of both Gram-positive and Gram-negative bacteria. Research has shown that Fowlicidin-3 is potent against various bacterial strains, with MIC values typically in the low micromolar range, often between 2 to 4 µM. nih.govresearchgate.net This indicates its strong and broad-spectrum antimicrobial activity. The MIC can be influenced by factors such as the presence of salts, although Fowlicidin-3 has been shown to maintain its activity under physiological salt concentrations. nih.gov

Comparative studies with truncated analogs have demonstrated that certain structural elements are crucial for this activity. For instance, the analog Fow-3(1-15-20-27) retains potent antimicrobial activity similar to the parent peptide, while other fragments like Fow-3(1-15) show significantly reduced efficacy. nih.govresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Fowlicidin-3 and its Analogs against Various Bacterial Strains

Peptide/Analog Gram-positive Bacteria MIC (µM) Gram-negative Bacteria MIC (µM)
Fowlicidin-3 Staphylococcus aureus 2-4 Escherichia coli 2-4
Bacillus subtilis 2-4 Pseudomonas aeruginosa 2-4
Listeria monocytogenes 2-4 Salmonella typhimurium 2-4
Fow-3(1-15-20-27) Staphylococcus aureus 2-4 Escherichia coli 2-4
Bacillus subtilis 2-4 Pseudomonas aeruginosa 2-4
Listeria monocytogenes 2-4 Salmonella typhimurium 2-4
Fow-3(1-15) Staphylococcus aureus ≥64 Escherichia coli ≥64
Bacillus subtilis ≥64 Pseudomonas aeruginosa ≥64
Listeria monocytogenes ≥64 Salmonella typhimurium ≥64

Data synthesized from research findings. nih.govresearchgate.net

Lipopolysaccharide (LPS) Binding and Neutralization Assays (e.g., LAL assay)

A critical function of antimicrobial peptides like Fowlicidin 3 is their ability to bind and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. asm.orgacs.org This interaction is crucial for mitigating the potent inflammatory response induced by LPS, which can lead to sepsis and septic shock. asm.org The Limulus Amebocyte Lysate (LAL) assay is a widely used and highly sensitive method to quantify this LPS-neutralizing activity. acs.orgnih.gov

The principle of the LAL assay is based on the reaction of an extract from the amebocytes of the horseshoe crab, Limulus polyphemus, with bacterial endotoxin (B1171834) (LPS). nih.gov In a typical chromogenic LAL assay, the peptide is incubated with a known concentration of LPS. nih.govnih.gov If the peptide binds to and neutralizes the LPS, it will inhibit the LPS-mediated activation of a series of serine proteases in the lysate, which in turn reduces the cleavage of a chromogenic substrate. nih.gov The resulting color change, or lack thereof, is measured spectrophotometrically, and the percentage of LPS neutralization can be calculated. nih.gov This allows for a quantitative determination of the peptide's ability to sequester LPS and prevent it from triggering the inflammatory cascade. nih.govnih.gov Studies on other cathelicidins have demonstrated a dose-dependent neutralization of LPS using this method. nih.govscispace.com

Assay Component Description Purpose
This compoundThe antimicrobial peptide being tested.To determine its ability to bind and neutralize LPS.
Lipopolysaccharide (LPS)Endotoxin from the outer membrane of Gram-negative bacteria. asm.orgThe target molecule for neutralization.
Limulus Amebocyte Lysate (LAL)An aqueous extract of blood cells (amebocytes) from the horseshoe crab. nih.govContains enzymes that are activated by LPS, initiating a coagulation cascade.
Chromogenic SubstrateA molecule that, when cleaved by the LAL enzymes, produces a colored product. nih.govTo provide a quantitative measure of the enzymatic reaction and, consequently, the amount of un-neutralized LPS.

Gene Expression Analysis for Immunomodulatory Responses (e.g., RT-qPCR)

To understand the immunomodulatory effects of this compound, researchers analyze its impact on the expression of key immune-related genes in host cells. uchile.cl Real-time quantitative polymerase chain reaction (RT-qPCR) is a powerful and sensitive technique used for this purpose. bio-rad.com This method allows for the quantification of gene expression levels by measuring the amount of a specific messenger RNA (mRNA) transcript. bio-rad.com

The process begins with the extraction of total RNA from cells that have been treated with this compound, often in the presence of an immune stimulant like LPS. nih.gov This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. uchile.clplos.org In the qPCR step, specific primers designed to target genes of interest (e.g., pro-inflammatory cytokines, chemokines) are used to amplify the cDNA. uchile.clplos.org The amplification process is monitored in real-time using fluorescent dyes or probes. uchile.cl By comparing the expression levels of these genes in treated versus untreated cells, researchers can determine how this compound modulates the immune response. nih.gov For instance, studies on chicken cathelicidins have shown that they can influence the expression of various cytokines and chemokines in chicken macrophage-like cell lines. nih.govplos.org The expression data is typically normalized to one or more stable reference genes to correct for variations in the amount of starting RNA. bio-rad.com

Gene Category Examples Immunological Significance
Pro-inflammatory CytokinesInterleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α)Mediate inflammatory responses; their regulation by this compound is a key aspect of its immunomodulatory function. nih.gov
ChemokinesCXCLi2, MCP-3, CCLi4Recruit immune cells to the site of infection or inflammation. plos.org
Reference GenesGAPDH, 28S, ACTBHousekeeping genes with stable expression levels used to normalize RT-qPCR data for accurate comparison. bio-rad.complos.org

Biomolecular Interaction Analysis

Directly measuring the binding between this compound and its molecular targets is fundamental to understanding its mechanism of action. Techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide quantitative data on these interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govaragen.com It provides valuable data on the kinetics of binding, including the association rate (k_a) and dissociation rate (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. bio-rad.com

In a typical SPR experiment, one molecule (the ligand, e.g., LPS) is immobilized on a sensor chip surface, while the other molecule (the analyte, e.g., this compound) is flowed over the surface in a solution. aragen.combio-rad.com The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. aragen.combio-rad.com This change is proportional to the mass concentration on the surface. dtu.dk A sensorgram, a plot of the SPR response over time, shows the association of the analyte when it is flowing and the dissociation when the flow is switched back to buffer. aragen.com By fitting this data to various binding models, the kinetic and affinity constants can be determined. bio-rad.com This technique is highly versatile and can be used to study a wide range of interactions, including those between peptides and lipids, proteins, or nucleic acids. rapidnovor.com

Kinetic Parameter Symbol Description
Association Rate Constantk_a (or k_on)The rate at which the analyte binds to the immobilized ligand. bio-rad.com
Dissociation Rate Constantk_d (or k_off)The rate at which the analyte-ligand complex dissociates. bio-rad.com
Equilibrium Dissociation ConstantK_DA measure of the binding affinity; it is the ratio of k_d to k_a. A lower K_D indicates a stronger binding affinity. bio-rad.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Studies

Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with biomolecular binding events. malvernpanalytical.com This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_a), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction (n). malvernpanalytical.comnih.gov

In an ITC experiment, a solution of one molecule (the ligand, e.g., this compound) is titrated in small aliquots into a sample cell containing a solution of the binding partner (e.g., LPS). malvernpanalytical.comharvard.edu The instrument measures the minute amounts of heat that are either released (exothermic) or absorbed (endothermic) upon binding. malvernpanalytical.com The resulting data is a plot of heat change per injection versus the molar ratio of the ligand to the binding partner. Analysis of this binding isotherm yields the thermodynamic parameters of the interaction. nih.gov Because ITC does not require labeling or immobilization of the molecules, it allows for the study of interactions in their native solution states. malvernpanalytical.com This information is crucial for understanding the driving forces behind the binding event, such as hydrogen bonding and hydrophobic interactions. nih.gov

Thermodynamic Parameter Symbol Description
Binding AffinityK_aThe association constant, representing the strength of the interaction. nih.gov
Enthalpy ChangeΔHThe heat released or absorbed during the binding event, providing insight into the changes in bonding. nih.gov
Entropy ChangeΔSThe change in the randomness or disorder of the system upon binding. nih.gov
StoichiometrynThe molar ratio of the ligand to the binding partner in the complex. nih.gov
Gibbs Free Energy ChangeΔGCalculated from ΔH and ΔS, it indicates the spontaneity of the binding reaction. harvard.edu

Comparative Analysis and Evolutionary Aspects

Comparison of Fowlicidin-3 with Other Avian Cathelicidins (Fowlicidin-1, -2)

In chickens, three primary cathelicidins have been identified: Fowlicidin-1, -2, and -3, also referred to as CATH-1, CATH-2, and CATH-3 respectively. mdpi.comnih.gov These peptides are encoded by genes clustered together on chicken chromosome 2. nih.govcapes.gov.brcambridge.org Fowlicidin-1 and -3 are more closely related to each other, sharing approximately 90% identity in their entire amino acid sequence. researchgate.net Fowlicidin-2, while sharing homology in the first three exons with the other two, shows significant divergence in the final exon which codes for the mature peptide. researchgate.net

Structurally, all three fowlicidins are cationic, α-helical peptides. nih.gov Fowlicidin-3 is a 27-amino-acid peptide that forms a predominantly α-helical structure. nih.gov Functionally, Fowlicidin-1, -2, and -3 all exhibit potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, with minimum inhibitory concentrations (MICs) typically in the low micromolar range (0.4-2.0 μM for most strains). nih.govnih.govcapes.gov.brnih.gov Their antimicrobial action is rapid, causing permeabilization of bacterial cytoplasmic membranes. nih.gov A key feature of these avian cathelicidins, including Fowlicidin-3, is their ability to retain bactericidal activity in the presence of physiological salt concentrations and serum, a trait not always observed in other host defense peptides. nih.govnih.gov

FeatureFowlicidin-1Fowlicidin-2Fowlicidin-3
Also Known As CATH-1CATH-2CATH-3
Amino Acid Length 26Varies27
Structure α-helicalα-helical with central kinkPredominantly α-helical
Antimicrobial Spectrum Broad (Gram-positive & Gram-negative)Broad (Gram-positive & Gram-negative)Broad (Gram-positive & Gram-negative)
Salt & Serum Activity Retains activityRetains activityRetains activity
Sequence Homology High with Fowlicidin-3Divergent mature peptide sequenceHigh with Fowlicidin-1

Homology and Functional Analogy with Mammalian Cathelicidins (e.g., LL-37) and Defensins

While avian and mammalian cathelicidins are part of the same broad family of host defense peptides, there are notable differences and similarities. The sole human cathelicidin (B612621), LL-37, and its murine homolog, CRAMP, are α-helical peptides like the fowlicidins. tandfonline.com They share the functional characteristics of being cationic and amphipathic, which are crucial for their membrane-disrupting antimicrobial activity. veterinaryworld.org However, while birds possess multiple cathelicidin genes, humans and mice have only one. nih.govuu.nl

Phylogenetic analyses suggest that avian cathelicidins, including the fowlicidins, share a higher degree of sequence homology with a group of mammalian cathelicidins known as neutrophilic granule proteins (NGPs) in their pro-sequence region than with classic mammalian cathelicidins like LL-37. researchgate.netuu.nl This suggests a shared ancestral gene. nih.govcapes.gov.br The mature peptide sequences, however, have diverged significantly. researchgate.net

Defensins represent another major family of vertebrate host defense peptides. mdpi.com They are structurally distinct from cathelicidins, characterized by a β-sheet structure stabilized by disulfide bonds. veterinaryworld.org Despite these structural differences, they share a functional analogy with cathelicidins, acting as broad-spectrum antimicrobial agents and immunomodulators. nih.govuu.nl Birds possess β-defensins (also known as gallinacins) but lack the α- and θ-defensins found in some mammals. mdpi.comresearchgate.net Both fowlicidins and gallinacins are key components of the chicken's innate immune system, providing a first line of defense against pathogens. veterinaryworld.org

Peptide FamilyStructural HallmarkKey FunctionPresence in ChickensPresence in Mammals
Fowlicidins (Cathelicidins) α-helicalAntimicrobial, ImmunomodulatoryYes (Multiple genes)Yes (Varies, single gene in humans)
Defensins β-sheet with disulfide bondsAntimicrobial, ImmunomodulatoryYes (β-defensins/gallinacins)Yes (α, β, and θ-defensins in some)

Genetic Basis and Polymorphism Studies Related to Innate Immunity

The genes encoding Fowlicidin-1, -2, and -3 are located in a dense cluster on chicken chromosome 2, spanning approximately 7.5 kilobases. nih.govcapes.gov.brcambridge.orgveterinaryworld.org Each gene follows the typical mammalian cathelicidin structure of four exons and three introns. nih.govcapes.gov.brveterinaryworld.org This genetic architecture, with the first three exons coding for the highly conserved cathelin-like pro-sequence and the fourth exon coding for the variable mature peptide, is a hallmark of the cathelicidin family. uu.nl

The clustering of these genes suggests they arose from gene duplication events. mdpi.comresearchgate.net The high sequence identity between Fowlicidin-1 and -3 strongly supports a more recent duplication event for these two genes. researchgate.net

Polymorphism studies in avian innate immunity genes, including those for defensins (gallinacins), have been undertaken to identify molecular markers for disease resistance. For instance, single nucleotide polymorphisms (SNPs) have been identified in several gallinacin genes in White Leghorn chickens, with the aim of enhancing immune responses to pathogens like Salmonella enterica. veterinaryworld.org While specific, extensive polymorphism studies focusing solely on Fowlicidin-3 are not widely detailed in the provided context, the genetic variability within the cathelicidin and defensin (B1577277) gene clusters is a recognized area of research for improving poultry health through selective breeding. uu.nl

Evolutionary Significance of Cathelicidins in Vertebrate Host Defense

Cathelicidins are ancient and essential components of the vertebrate innate immune system, with a presence in fish, amphibians, reptiles, birds, and mammals. mdpi.com Their evolution reflects the constant arms race between hosts and pathogens. Phylogenetic analyses indicate that avian cathelicidin genes cluster into three main clades (CATH1/3, CATH2, and CATH-B1), which likely evolved before the divergence of modern bird species. mdpi.com This is in contrast to many mammalian cathelicidin genes, which appear to have duplicated after species separation. mdpi.com

The evolution of these peptides is driven by selective pressures. While negative selection acts to conserve functionally crucial residues, particularly in the conserved cathelin domain, episodic positive selection drives the diversification of the mature peptide domain. nih.govresearchgate.net This diversification allows the host to adapt to a wide and ever-changing array of pathogens. Interestingly, some studies suggest a lack of positive selection in the mature peptide domain of avian cathelicidins, contrasting with primate cathelicidins. uu.nl

The presence of multiple cathelicidin genes in birds, compared to a single gene in primates, may reflect different evolutionary strategies and responses to species-specific pathogens. uu.nl The conservation of cathelicidin gene clusters and their crucial role in both direct antimicrobial action and immunomodulation underscore their evolutionary significance as a vital part of the vertebrate host defense arsenal. nih.govupm.es

Future Research Directions and Translational Potential in Basic Science

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will delve deeper into the precise molecular interactions of Fowlicidin-3. While it is known to permeabilize bacterial cytoplasmic membranes, the specific molecular targets on these membranes are not fully elucidated. nih.gov Identifying the lipid and protein receptors that Fowlicidin-3 interacts with will provide a more detailed understanding of its mechanism of action.

Furthermore, the signaling pathways triggered by Fowlicidin-3 within host cells warrant thorough investigation. Its ability to suppress the lipopolysaccharide (LPS)-induced expression of proinflammatory genes in macrophages suggests an interaction with host immune signaling cascades. nih.gov Future studies will likely focus on identifying the specific intracellular signaling molecules and transcription factors modulated by Fowlicidin-3, potentially revealing novel anti-inflammatory pathways. This could involve investigating its influence on key signaling hubs such as NF-κB and MAPK pathways, which are central to the inflammatory response.

Development of Advanced Fowlicidin-3 Analogs for Specific Research Applications

The development of Fowlicidin-3 analogs presents a promising avenue for creating highly specific research tools. By systematically modifying the amino acid sequence, researchers can design peptides with enhanced or diminished specific functions. For instance, analogs could be engineered to have heightened antimicrobial activity against particular drug-resistant strains or to selectively modulate specific immune responses. researchgate.netnih.gov

Truncation and amino acid substitution are key strategies in this endeavor. researchgate.netnih.gov Studies have already shown that truncated versions of Fowlicidin-3 can retain antimicrobial efficacy while exhibiting reduced toxicity to host cells. researchgate.netnih.gov Future work will likely involve creating a library of analogs to probe the structure-activity relationships of Fowlicidin-3, helping to pinpoint the domains responsible for its various biological effects. These tailored analogs will be invaluable for dissecting the complex interplay between the peptide, pathogens, and the host immune system.

Table 1: Examples of Fowlicidin-3 Analogs and Their Investigated Properties

AnalogModificationInvestigated PropertyReference
Fow-3(1-15)Truncated N-terminal segmentAntimicrobial activity researchgate.net
Fow-3(1-19)Truncated N-terminal segment including central hingeAntimicrobial activity, Cell toxicity researchgate.net
Fow-3(1-15-20-27)Deletion of the central hinge linkAntimicrobial activity, Cell toxicity, Salt tolerance researchgate.netnih.gov
Fow-3(20-27)Truncated C-terminal segmentAntimicrobial activity researchgate.net

Systems Biology Approaches to Understand Host-Peptide Interactions

A systems biology approach, integrating genomics, proteomics, and metabolomics, will be crucial for a holistic understanding of Fowlicidin-3's interaction with the host. By analyzing global changes in gene expression, protein levels, and metabolic profiles in host cells and tissues upon exposure to Fowlicidin-3, researchers can construct comprehensive interaction networks.

Integration of Fowlicidin-3 Research in Broader Antimicrobial Resistance Strategies

Fowlicidin-3 research is a vital component of the broader strategy to combat antimicrobial resistance. Its potent activity against a wide range of bacteria, including antibiotic-resistant strains, makes it a promising candidate for further development. nih.gov A key area of future investigation will be its synergistic potential with conventional antibiotics. mdpi.com Studies exploring combinations of Fowlicidin-3 and existing antibiotics could reveal synergistic interactions that enhance bacterial killing and potentially overcome existing resistance mechanisms. mdpi.com

Furthermore, understanding the mechanisms by which bacteria might develop resistance to Fowlicidin-3 is critical. frontiersin.org Proactive investigation into potential resistance pathways will inform the development of strategies to mitigate this risk and prolong the peptide's effectiveness.

Investigating Endogenous Regulation of Fowlicidin-3 Expression

Understanding the natural regulation of Fowlicidin-3 expression in chickens is fundamental to harnessing its full therapeutic potential. Research has shown that the expression of Fowlicidin-3, along with other chicken cathelicidins, is developmentally regulated and varies across different tissues. researchgate.netresearchgate.netd-nb.info The highest expression levels are typically found in the bone marrow and lungs. researchgate.netd-nb.info

Future studies will aim to identify the specific molecular signals and transcription factors that control the expression of the Fowlicidin-3 gene. Factors such as infection, inflammation, and developmental cues likely play a significant role. frontiersin.orgnih.gov Elucidating these regulatory mechanisms could lead to strategies for enhancing the endogenous production of Fowlicidin-3, thereby bolstering the host's natural defenses against infection. Investigating the promoter region of the Fowlicidin-3 gene for binding sites of transcription factors like NF-κB and AP-1, which are known to regulate other cathelicidins, will be a key focus. uu.nl

Q & A

Basic Research Questions

Q. What experimental conditions optimize the recombinant expression of Fowlicidin-3 in Pichia pastoris?

  • Methodological Answer : Optimal expression is achieved using recombinant P. pastoris X-33 strains. Key parameters include:

  • Induction phase : Transfer to BMMY medium (pH 6.0) when BMGY cultures reach an optical density (A600) of 5–5.
  • Methanol supplementation : 2% methanol added every 24 hours.
  • Incubation : 72 hours at 29°C, yielding ~170 mg/L of Fowlicidin-3 .
  • Validation : SDS-PAGE and HPLC quantify expression efficiency.

Q. How do thermal and pH stability assays inform Fowlicidin-3's potential therapeutic applications?

  • Methodological Answer : Stability is assessed via agar diffusion assays under varying temperatures (e.g., 20–100°C) and pH (2.0–12.0). Fowlicidin-3 retains activity after 30 minutes at 100°C and in acidic conditions (pH 2.0–6.0), suggesting suitability for gastrointestinal or high-temperature environments .
  • Data Presentation : Report residual antimicrobial activity as a percentage relative to untreated controls, with triplicate experiments to ensure reproducibility .

Q. What standardized protocols determine the minimum inhibitory concentration (MIC) of Fowlicidin-3 against bacterial pathogens?

  • Methodological Answer : Use broth microdilution or agar dilution assays (CLSI guidelines) against pathogens like E. coli K99 and S. aureus Cowan I. For Fowlicidin-3, MIC values are 1.56–3.12 µg/mL .
  • Statistical Note : Include 95% confidence intervals and reference strains (e.g., ATCC controls) to validate reproducibility .

Advanced Research Questions

Q. How can contradictory data on Fowlicidin-3's efficacy across bacterial strains be resolved?

  • Methodological Answer :

Strain-Specific Analysis : Compare genomic variations (e.g., membrane lipid composition) in resistant vs. susceptible strains via RNA-seq or proteomics.

Mechanistic Studies : Use fluorescence microscopy to assess peptide-membrane interactions.

Meta-Analysis : Systematically review literature (e.g., PRISMA guidelines) to identify confounding variables like assay conditions or peptide purity .

Q. What in vivo models best evaluate Fowlicidin-3's therapeutic efficacy and safety?

  • Methodological Answer :

  • Avian Models : Use E. coli-infected chicks for dose-response studies (e.g., 1–5 mg/kg body weight). Monitor survival rates and histopathology .
  • Mammalian Toxicity : Assess hemolytic activity against mammalian RBCs and cytokine profiles in murine models.
  • Data Integration : Align in vivo results with pharmacokinetic parameters (e.g., half-life, bioavailability) using compartmental modeling .

Q. How does Fowlicidin-3's mechanism of action differ from other avian β-defensins?

  • Methodological Answer :

  • Comparative Studies : Use circular dichroism to compare secondary structures. Fowlicidin-3’s α-helical content may enhance membrane disruption.
  • Transcriptomic Profiling : Analyze bacterial stress responses (e.g., SOS pathway activation) via RNA sequencing.
  • Synergy Testing : Evaluate combinatorial effects with conventional antibiotics using checkerboard assays .

Q. What computational tools predict Fowlicidin-3's interactions with host cells or microbial targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model peptide-lipid bilayer interactions using GROMACS or CHARMM.
  • Machine Learning : Train algorithms on AMP databases (e.g., APD3) to predict cytotoxicity or spectrum of activity.
  • Validation : Cross-reference predictions with experimental MIC and hemolysis data .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (e.g., growth curves, MIC plates) in supplementary materials with detailed metadata (e.g., temperature, pH) .
  • Statistical Rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and report effect sizes alongside p-values .
  • Literature Gaps : Justify novel hypotheses (e.g., "Fowlicidin-3 modulates host immunity") by citing foundational studies on avian defensins and unresolved questions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.